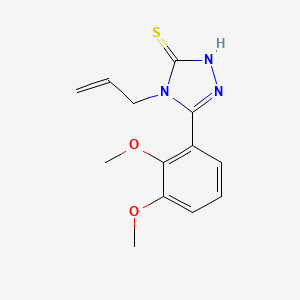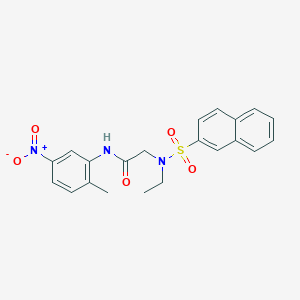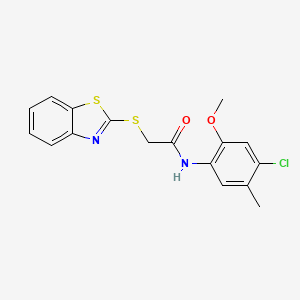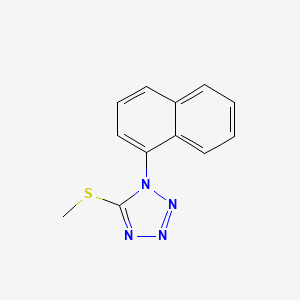
4-allyl-5-(2,3-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Übersicht
Beschreibung
4-allyl-5-(2,3-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that belongs to the family of thiosemicarbazones and triazoles. This compound has gained significant attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-allyl-5-(2,3-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been suggested that this compound may exert its biological activities through the inhibition of enzymes involved in various cellular processes. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been suggested that this compound may act as a potent antioxidant, protecting cells from oxidative stress.
Biochemical and Physiological Effects
4-allyl-5-(2,3-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated its antimicrobial activity against various bacterial and fungal strains. It has also been shown to exhibit antitumor activity against various cancer cell lines. In addition, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-allyl-5-(2,3-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments include its wide range of biological activities, making it a versatile compound for studying various cellular processes. In addition, its synthesis method has been optimized to achieve a high yield, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of 4-allyl-5-(2,3-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This will help to better understand its biological activities and may lead to the development of more potent derivatives. Another direction is to explore its potential use in combination therapy for the treatment of cancer and other diseases. Finally, further studies are needed to evaluate its safety and toxicity profile, which will be important for its potential use in clinical settings.
Wissenschaftliche Forschungsanwendungen
4-allyl-5-(2,3-dimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and antiviral properties. This compound has been studied for its potential use in the development of new drugs for the treatment of various diseases, such as cancer, infectious diseases, and inflammation.
Eigenschaften
IUPAC Name |
3-(2,3-dimethoxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-4-8-16-12(14-15-13(16)19)9-6-5-7-10(17-2)11(9)18-3/h4-7H,1,8H2,2-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJNLUZERSHLPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NNC(=S)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24792895 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl 2-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3502932.png)
![2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B3502948.png)

![ethyl 4-{[(ethylsulfonyl)(2-furylmethyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3502962.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3502963.png)


![N-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-N'-phenylthiourea](/img/structure/B3502986.png)
![3-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]carbonyl}-6-nitro-2H-chromen-2-one](/img/structure/B3502993.png)
![N-[4-(acetylamino)phenyl]-2-[(1-benzyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B3502996.png)
![2-chloro-4-{[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenyl acetate](/img/structure/B3503005.png)
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B3503007.png)
